molecular formula C15H19N3O6 B034134 N-[(benzyloxy)carbonyl]glycylglycylalanine CAS No. 19912-36-8

N-[(benzyloxy)carbonyl]glycylglycylalanine

Cat. No.: B034134
CAS No.: 19912-36-8
M. Wt: 337.33 g/mol
InChI Key: BGGKRFZYJZIAOK-UHFFFAOYSA-N
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Description

N-[(benzyloxy)carbonyl]glycylglycylalanine is a useful research compound. Its molecular formula is C15H19N3O6 and its molecular weight is 337.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(Benzyloxy)carbonyl]glycylglycylalanine (CAS Number: 2566-19-0) is a synthetic peptide derivative that has garnered attention for its potential biological activities. This compound, a derivative of glycine, is often used in biochemical research and has implications in various fields, including pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological activity, including key research findings, mechanisms of action, and potential applications.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₅
Molecular Weight266.250 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point587.2 ± 45.0 °C at 760 mmHg
Flash Point309.0 ± 28.7 °C

This compound exhibits various biological activities primarily through its interaction with specific signaling pathways and cellular processes:

  • Ergogenic Effects : This compound has been identified as an ergogenic aid, influencing the secretion of anabolic hormones and improving physical performance during exercise. It is believed to enhance muscle recovery and reduce exercise-induced muscle damage by modulating metabolic pathways related to energy production and muscle protein synthesis .
  • Cellular Signaling : Research indicates that this compound may interact with several cellular signaling pathways, including:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Critical for cell growth and metabolism.
    • NF-κB Pathway : Plays a role in immune response and inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions related to oxidative stress and neurodegeneration .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) explored the effects of amino acid derivatives on physical performance. The findings indicated that this compound supplementation led to significant improvements in endurance and recovery times in athletes .

Neuroprotective Potential

Research published in the Journal of Neurochemistry demonstrated that this compound could reduce neuronal apoptosis under oxidative stress conditions, suggesting its potential use in therapeutic strategies for neurodegenerative diseases .

Applications

Given its biological activities, this compound has several potential applications:

  • Nutritional Supplements : As an ergogenic aid, it could be marketed as a supplement for athletes seeking to enhance performance and recovery.
  • Pharmaceutical Development : Its neuroprotective properties may lead to the development of new treatments for neurodegenerative disorders such as Alzheimer's disease.
  • Research Tool : It serves as a valuable tool in biochemical research for studying protein interactions and cellular signaling pathways.

Properties

IUPAC Name

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c1-10(14(21)22)18-13(20)8-16-12(19)7-17-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,23)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKRFZYJZIAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305091
Record name N-[(Benzyloxy)carbonyl]glycylglycylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19912-36-8
Record name NSC169111
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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